molecular formula C19H17F2NO3 B2378492 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethan-1-one CAS No. 2034617-34-8

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethan-1-one

Cat. No.: B2378492
CAS No.: 2034617-34-8
M. Wt: 345.346
InChI Key: DCFHLNWEQZANHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxol-substituted pyrrolidine ring linked via an ethanone group to a 2,3-difluorophenyl moiety. The benzodioxol group (a methylenedioxy bridge) enhances aromatic π-system stability, while the pyrrolidine ring introduces a cyclic amine that may influence lipophilicity and receptor interactions .

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO3/c20-15-3-1-2-13(19(15)21)9-18(23)22-7-6-14(10-22)12-4-5-16-17(8-12)25-11-24-16/h1-5,8,14H,6-7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFHLNWEQZANHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=C(C(=CC=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction-Based Synthesis

The Mannich reaction serves as a cornerstone for constructing the pyrrolidine core. This method involves a three-component reaction between:

  • 1,3-Benzodioxol-5-ylacetone (ketone component),
  • Formaldehyde (aldehyde component),
  • Pyrrolidine (amine component).

Procedure :

  • Mannich Base Formation : Reacting 1,3-benzodioxol-5-ylacetone with formaldehyde and pyrrolidine in ethanol under reflux (78°C, 12 hours) yields a β-amino ketone intermediate.
  • Cyclization : Acid-catalyzed cyclization (e.g., HCl in THF, 60°C, 6 hours) forms the 3-(1,3-benzodioxol-5-yl)pyrrolidine scaffold.
  • Acylation : Treating the pyrrolidine intermediate with 2,3-difluorophenylacetyl chloride in the presence of triethylamine (DCM, 0°C to room temperature, 24 hours) introduces the difluorophenyl ethanone group.

Challenges :

  • Low yields (~35%) during cyclization due to competing side reactions.
  • Epimerization at the pyrrolidine C3 position necessitates chiral resolution techniques.

Enantioselective Microbial Reduction

Adapting methodologies from optically active ethanol derivatives, asymmetric synthesis of the pyrrolidine ring employs microbial catalysts:

Procedure :

  • Aminoketone Preparation : Synthesize 3-(1,3-benzodioxol-5-yl)pyrrolidin-2-one via oxidation of a pyrrolidine precursor (e.g., NaOCl, acetic acid, 50°C, 3 hours).
  • Microbial Reduction : Incubate the ketone with Rhodococcus erythropolis ATCC 4277 in a phosphate buffer (pH 7.0, 30°C, 48 hours) to yield the (R)-enantiomer with >90% enantiomeric excess.
  • Coupling Reaction : React the enantiomerically pure pyrrolidine with 2,3-difluorophenylacetic acid using EDC/HOBt coupling (DMF, room temperature, 18 hours).

Advantages :

  • High stereocontrol avoids post-synthetic resolution.
  • Yields improve to ~50% after optimization.

Friedel-Crafts Acylation Approach

This method prioritizes early introduction of the difluorophenyl group:

Procedure :

  • Pyrrolidine Synthesis : Prepare 3-(1,3-benzodioxol-5-yl)pyrrolidine via reductive amination of 1,3-benzodioxol-5-ylacetaldehyde with ammonium acetate (NaBH3CN, MeOH, 25°C, 12 hours).
  • Friedel-Crafts Acylation : React the pyrrolidine with 2,3-difluorophenylacetyl chloride under AlCl3 catalysis (DCM, 0°C, 4 hours).

Limitations :

  • Low regioselectivity due to electron-withdrawing fluorine substituents.
  • Requires rigorous purification via column chromatography (SiO2, hexane/EtOAc 4:1).

Optimization and Reaction Conditions

Table 1: Comparative Analysis of Synthesis Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Citation
Mannich Reaction Formaldehyde, pyrrolidine, HCl/THF 35 85
Microbial Reduction Rhodococcus erythropolis, EDC/HOBt 50 95
Friedel-Crafts Acylation AlCl3, 2,3-difluorophenylacetyl chloride 28 78

Notes :

  • Yields reflect isolated products after purification.
  • Microbial reduction offers superior enantiopurity but requires specialized biocatalysts.

Chemical Reactions Analysis

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[3-(2H-1,3-Benzodioxol-5-yl)Pyrrolidin-1-yl]-2-(2-Chlorophenyl)Ethan-1-One (BJ41266)

  • Structural Differences : Chlorine replaces fluorine at the phenyl position.
  • Molecular Weight : 343.80 vs. ~345.79 (estimated for the difluoro compound) .

MDPV (1-(2H-1,3-Benzodioxol-5-yl)-2-(Pyrrolidin-1-yl)Pentan-1-One)

  • Structural Differences: A pentanone chain replaces the ethanone-linked difluorophenyl group.
  • Activity: MDPV is a potent psychoactive cathinone acting as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). The ethanone group in the target compound may shorten the alkyl chain, reducing lipophilicity and blood-brain barrier penetration .

5-DBFPV (1-(2,3-Dihydrobenzofuran-5-yl)-2-(Pyrrolidin-1-yl)Pentan-1-One)

  • Structural Differences: Dihydrobenzofuran replaces benzodioxol, and a pentanone chain is present.
  • Pharmacokinetics: The dihydrobenzofuran’s reduced aromaticity may decrease metabolic resistance compared to benzodioxol, while the pentanone chain could enhance duration of action .

1-{4-[(2H-1,3-Benzodioxol-5-yl)Methyl]Piperazin-1-yl}-2-(4-Chlorophenoxy)Ethan-1-One

  • Structural Differences: A piperazine ring replaces pyrrolidine, and a phenoxy group substitutes the difluorophenyl.
  • Binding Interactions: The piperazine’s flexibility might allow broader receptor interactions, while the phenoxy group’s oxygen could engage in hydrogen bonding absent in the difluoro analog .

Data Table: Key Comparative Parameters

Compound Name Molecular Weight Key Substituents Pharmacological Profile Synthetic Yield (Typical)
Target Compound ~345.79 2,3-Difluorophenyl, Benzodioxol Hypothesized SNDRI activity Not reported
BJ41266 343.80 2-Chlorophenyl, Benzodioxol Undisclosed 22% (similar procedures)
MDPV 275.32 Pentanone chain, Benzodioxol Confirmed psychoactive (SNDRI) ~50–70%
5-DBFPV 261.34 Dihydrobenzofuran, Pentanone Psychoactive (dopaminergic effects) Not reported

Research Findings and Implications

  • Synthesis Challenges : Fluorinated analogs (e.g., target compound) may require optimized coupling conditions due to fluorine’s electron-withdrawing effects, as seen in low yields (22%) for related compounds .
  • Pharmacological Predictions: The difluorophenyl group’s electronegativity may enhance binding to monoamine transporters compared to chlorophenyl or non-halogenated analogs, as observed in N-ethylpentylone’s dopamine uptake inhibition .
  • Structural Insights : Crystallographic data for analogs (e.g., SHELX-refined structures) suggest that pyrrolidine rings adopt envelope conformations, which could influence receptor docking .

Biological Activity

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,3-difluorophenyl)ethan-1-one, often referred to as a synthetic cathinone, is a compound that has garnered attention due to its psychoactive properties and potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H18FNO3
  • Molecular Weight : 327.355 g/mol
  • CAS Number : 1790297-31-2

The compound features a pyrrolidine ring and a 1,3-benzodioxole moiety, which contribute to its unique pharmacological profile. Its synthesis typically involves multi-step organic reactions, including the Mannich reaction to form the final ketone product.

The primary mechanism of action for synthetic cathinones like this compound involves the inhibition of neurotransmitter reuptake. Specifically, it interacts with dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of amphetamines, which underlies its stimulant effects and potential for abuse.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Stimulant Effects : It enhances locomotor activity and induces hyperactivity in animal models, suggesting a central nervous system stimulant profile.
  • Neurotransmitter Modulation : It significantly increases dopamine and norepinephrine levels in the brain, contributing to its psychoactive effects.

Table 1: Summary of Biological Activities

Activity TypeDescription
Stimulant EffectsInduces hyperactivity in animal models
Neurotransmitter ModulationIncreases dopamine and norepinephrine levels
Potential for AbuseSimilar mechanism to amphetamines

Case Studies

Several studies have investigated the effects of synthetic cathinones, including this compound:

  • Animal Model Studies : In rodent models, administration of this compound resulted in significant increases in locomotor activity compared to control groups. The effects were dose-dependent, indicating a strong correlation between dosage and behavioral changes.
  • Neurochemical Analysis : Research utilizing microdialysis techniques has shown that this compound markedly elevates extracellular dopamine levels in the nucleus accumbens—a region associated with reward processing—suggesting its potential for addiction.
  • Comparative Studies : Compared to other stimulants, this compound displayed a higher affinity for dopamine transporters than norepinephrine transporters, highlighting its potential as a more selective stimulant with specific neurochemical targets.

Q & A

Q. How can the crystal structure of this compound be determined experimentally?

To resolve the crystal structure, employ single-crystal X-ray diffraction (SCXRD) coupled with refinement using programs like SHELXL . For visualization and thermal ellipsoid plotting, ORTEP-3 with a graphical interface is recommended to validate bond lengths, angles, and torsional conformations . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts, as demonstrated in analogous pyrrolidine-derived structures .

Q. What synthetic strategies are effective for constructing the pyrrolidine-benzodioxole scaffold?

A multi-step approach is typical:

  • Step 1: Condensation of 2,3-difluorophenylacetone with a benzodioxole-containing aldehyde under acidic conditions.
  • Step 2: Cyclization via reductive amination to form the pyrrolidine ring .
  • Step 3: Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for high-purity yields .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR: Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 19F^{19}\text{F}-NMR to confirm substituent positions and stereochemistry. For example, 19F^{19}\text{F} splitting patterns can distinguish between 2,3-difluorophenyl regioisomers .
  • FT-IR: Verify carbonyl (C=O) stretching at ~1680–1720 cm1^{-1} and benzodioxole C-O-C vibrations at ~1250 cm1^{-1} .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions (e.g., IAP proteins)?

Molecular docking (AutoDock Vina, Schrödinger Suite) paired with molecular dynamics (MD) simulations can map binding affinities to apoptotic regulators like XIAP or cIAP1. Focus on the compound’s pyrrolidine nitrogen and difluorophenyl moiety for hydrogen bonding and π-π stacking interactions, as seen in fragment-based IAP antagonists . Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What methods resolve discrepancies in crystallographic vs. solution-phase conformations?

  • X-ray vs. NMR: SCXRD provides rigid-state geometry, while NOESY NMR in DMSO-d6_6 or CDCl3_3 reveals dynamic conformations. For example, torsional flexibility in the pyrrolidine ring may differ between solid and solution states .
  • DFT Calculations: Compare optimized gas-phase geometries (B3LYP/6-31G*) with experimental data to identify steric or electronic constraints .

Q. How can synthetic byproducts or degradation products be characterized?

  • LC-MS/MS: Use high-resolution mass spectrometry to detect impurities (e.g., over-alkylated pyrrolidine derivatives).
  • X-ray Powder Diffraction (XRPD): Differentiate polymorphic forms arising from recrystallization solvents .

Methodological Challenges & Data Analysis

Q. What experimental controls are essential for reproducibility in biological assays?

  • Positive Controls: Use known IAP antagonists (e.g., ASTX660 ) to benchmark cellular apoptosis assays (e.g., caspase-3 activation).
  • Solvent Controls: Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

Q. How can reaction yields be optimized for large-scale synthesis without industrial methods?

  • Microwave-Assisted Synthesis: Reduces reaction time for steps like reductive amination (e.g., 30 min at 120°C vs. 12 hours reflux) .
  • Catalyst Screening: Test Pd/C or Raney Ni for hydrogenation efficiency in pyrrolidine ring closure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.